molecular formula C5H3ClO2S B3037774 4-Chlorothiophene-2-carboxylic acid CAS No. 59614-95-8

4-Chlorothiophene-2-carboxylic acid

Cat. No. B3037774
Key on ui cas rn: 59614-95-8
M. Wt: 162.59 g/mol
InChI Key: JWQMRBBWZUKWFJ-UHFFFAOYSA-N
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Patent
US05648502

Procedure details

A 300 mg (1.278 mmol) sample of 4-chloro-3-trimethylsilyl-2-thiophene carboxylic acid was dissolved in 10 mL of tetrahydrofuran with 0.3 mL of water and cooled to -5° C. (ice/brine bath). A 2.6 mL aliquot of the 1M tetrahydrofuran solution of tetra-n-butyl ammonium fluoride was slowly added to the reaction solution. After 4 hours the reaction was poured into 50 mL of 5% aqueous sodium bicarbonate. The entire reaction solution was transferred to a separatory funnel and washed with ethyl acetate (2×25 mL). The basic aqueous solution was acidified with concentrated hydrochloric acid to pH2 and then extracted with ethyl acetate (3×30 mL). The organic extract was then dried (sodium sulfate), filtered, and evaporated to 216 mg of product as a white solid. Recrystallization using hot heptane gave 85 mg of pure crystalline product, mp 138° C.
Name
4-chloro-3-trimethylsilyl-2-thiophene carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Si](C)(C)C)=[C:4]([C:7]([OH:9])=[O:8])[S:5][CH:6]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C(=O)(O)[O-].[Na+]>O1CCCC1.O>[Cl:1][C:2]1[CH:3]=[C:4]([C:7]([OH:9])=[O:8])[S:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
4-chloro-3-trimethylsilyl-2-thiophene carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(SC1)C(=O)O)[Si](C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.3 mL
Type
solvent
Smiles
O
Step Two
Name
ice brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The entire reaction solution was transferred to a separatory funnel
WASH
Type
WASH
Details
washed with ethyl acetate (2×25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to 216 mg of product as a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(SC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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